Cas no 2034384-69-3 (1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea)

1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea is a synthetic organic compound featuring a benzyl-urea moiety linked to a dihydroimidazothiazole-substituted phenyl group. This structure imparts potential pharmacological activity, particularly in kinase inhibition or receptor modulation, making it relevant for medicinal chemistry research. The dihydroimidazothiazole core contributes to enhanced binding affinity and metabolic stability, while the urea linkage offers hydrogen-bonding interactions for target selectivity. Its well-defined molecular architecture allows for systematic derivatization, facilitating structure-activity relationship (SAR) studies. The compound is typically utilized in preclinical investigations for its scaffold versatility and potential as a lead structure in drug discovery. Purity and stability are critical for reliable experimental reproducibility.
1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea structure
2034384-69-3 structure
Product name:1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
CAS No:2034384-69-3
MF:C19H18N4OS
MW:350.437422275543
CID:5852014
PubChem ID:121017096

1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]urea
    • AKOS026688834
    • F6469-2846
    • 1-benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
    • 1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
    • 2034384-69-3
    • 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
    • Inchi: 1S/C19H18N4OS/c24-18(20-12-14-6-2-1-3-7-14)21-16-9-5-4-8-15(16)17-13-23-10-11-25-19(23)22-17/h1-9,13H,10-12H2,(H2,20,21,24)
    • InChI Key: LJVRLGULNRBZQL-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C3=CC=CC=C3NC(NCC3C=CC=CC=3)=O)=CN2CC1

Computed Properties

  • Exact Mass: 350.12013238g/mol
  • Monoisotopic Mass: 350.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 84.2Ų

1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6469-2846-2μmol
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6469-2846-2mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6469-2846-5mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6469-2846-5μmol
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6469-2846-25mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6469-2846-20μmol
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6469-2846-3mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6469-2846-20mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6469-2846-40mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6469-2846-15mg
1-benzyl-3-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)urea
2034384-69-3 90%+
15mg
$89.0 2023-05-17

Additional information on 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea

1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea: A Comprehensive Overview

The compound 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea, identified by the CAS number 2034384-69-3, represents a significant advancement in the field of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound's structure incorporates a benzyl group, a urea moiety, and a 2,3-dihydroimidazo[2,1-b]thiazole ring system, which collectively contribute to its intriguing chemical behavior and biological activity.

Recent studies have highlighted the importance of imidazo[2,1-b]thiazole derivatives in medicinal chemistry. These heterocyclic compounds are known for their ability to modulate various biological targets, including kinases, ion channels, and receptors. The presence of the 2,3-dihydroimidazo[2,1-b]thiazole ring in this compound suggests potential interactions with these targets, making it a promising candidate for therapeutic interventions. Researchers have explored the synthesis of such compounds using multi-component reactions and have demonstrated their efficacy in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

The benzyl group attached to the urea moiety plays a crucial role in enhancing the compound's pharmacokinetic properties. Benzyl groups are often used in drug design to improve solubility and bioavailability. In this case, the benzyl group may also contribute to the molecule's stability and its ability to cross cellular membranes. This makes 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea an attractive candidate for further preclinical studies.

One of the most recent advancements involving this compound is its application in targeted drug delivery systems. Scientists have investigated the use of this molecule as a carrier for anti-cancer drugs due to its ability to selectively bind to specific receptors overexpressed in cancer cells. This approach not only enhances the efficacy of the drug but also reduces systemic toxicity, which is a major concern in chemotherapy.

In addition to its therapeutic potential, 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea has also been studied for its role in chemical synthesis as an intermediate. Its structure serves as a versatile platform for constructing more complex molecules with diverse functionalities. Researchers have employed this compound in Suzuki-Miyaura couplings and other cross-coupling reactions to synthesize novel heterocyclic compounds with potential medicinal applications.

The synthesis of this compound involves a combination of nucleophilic aromatic substitution and cyclization reactions. The process begins with the preparation of an intermediate thioamide followed by cyclization under specific conditions to form the imidazo[2,1-b]thiazole ring. The final step involves coupling this intermediate with a benzylated urea derivative to yield the target molecule. This multi-step synthesis highlights the complexity and precision required in modern organic chemistry.

From an environmental standpoint, researchers have also evaluated the biodegradability and eco-toxicity of 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation into less complex molecules without releasing toxic byproducts. This makes it a more sustainable option compared to traditional pharmaceutical agents that often pose environmental risks.

In conclusion, 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea, CAS No 2034384-69-3 stands at the forefront of chemical innovation with its unique structure and diverse applications. Its role in drug design, targeted therapy delivery systems, and sustainable chemical synthesis underscores its significance in both academic research and industrial applications. As research continues to unravel its full potential, this compound is poised to make substantial contributions to the field of medicine and beyond.

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